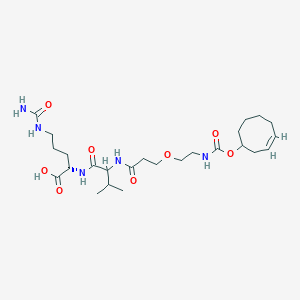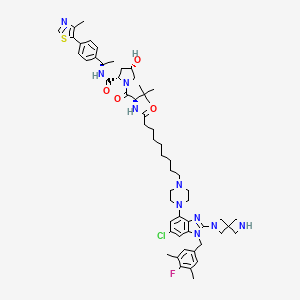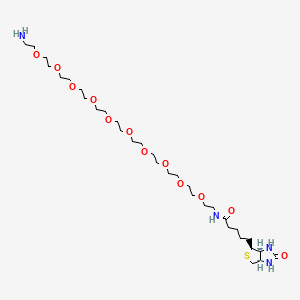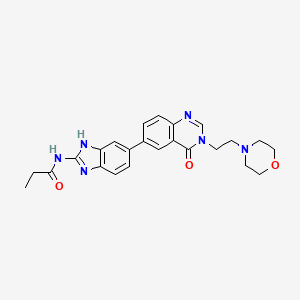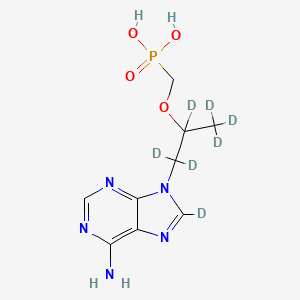
20-HC-Me-Pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-HC-Me-Pyrrolidine: is a potent inhibitor of Aster proteins, specifically targeting Aster-A, Aster-B, and Aster-C. It effectively blocks the ability of these proteins to bind and transfer cholesterol, thereby inhibiting the movement of low-density lipoprotein (LDL) cholesterol to the endoplasmic reticulum (ER) .
Métodos De Preparación
The synthetic routes and reaction conditions for 20-HC-Me-Pyrrolidine involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the 20-HC-Me group. Industrial production methods often involve optimizing these reactions for higher yield and purity .
Análisis De Reacciones Químicas
20-HC-Me-Pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
20-HC-Me-Pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Aster proteins and their role in cholesterol metabolism.
Biology: Researchers use it to investigate the biological pathways involving cholesterol transport and its impact on cellular functions.
Medicine: It has potential therapeutic applications in treating diseases related to cholesterol metabolism, such as cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting cholesterol-related pathways
Mecanismo De Acción
The mechanism of action of 20-HC-Me-Pyrrolidine involves its potent inhibition of Aster proteins. By binding to these proteins, it prevents them from interacting with cholesterol, thereby blocking the transfer of cholesterol to the endoplasmic reticulum. This inhibition disrupts the normal cholesterol transport pathways, leading to reduced cholesterol levels in cells .
Comparación Con Compuestos Similares
20-HC-Me-Pyrrolidine is unique in its high specificity and potency towards Aster proteins. Similar compounds include:
Traxivitug: Another Aster protein inhibitor with different binding affinities.
BDC2.5 mimotope: A compound with similar inhibitory effects but different molecular targets.
Antitumor agent-67: A compound with broader biological activities, including Aster protein inhibition.
These compounds highlight the uniqueness of this compound in its specific targeting and inhibition of Aster proteins, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H47NO2 |
|---|---|
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
2-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(2-pyrrolidin-1-ylethoxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propan-2-ol |
InChI |
InChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1 |
Clave InChI |
DKATTWHEAIAIAT-XMLICAENSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)OCCN5CCCC5)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


